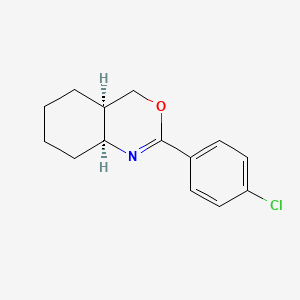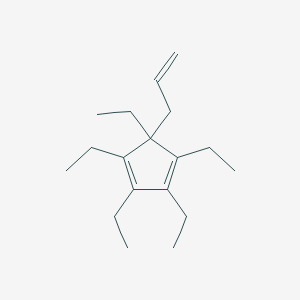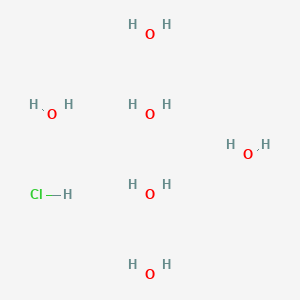
Hexahydrate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydrate hydrochloride is a compound that consists of a central molecule bound to six water molecules and one hydrochloride molecule. This type of compound is known as a hydrate, where water molecules are integrated into the crystal structure of the compound. Hydrates are common in both natural and synthetic chemical processes and are often used in various industrial and laboratory applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexahydrate hydrochloride can be synthesized through various methods, depending on the specific compound being targeted. One common method involves dissolving the anhydrous form of the compound in water, followed by the addition of hydrochloric acid. The solution is then allowed to crystallize, forming the hexahydrate hydrochloride. For example, piperazine hexahydrate can be prepared by dissolving piperazine in ethanol and adding hydrochloric acid .
Industrial Production Methods: Industrial production of hexahydrate hydrochloride often involves large-scale reactions where the anhydrous form of the compound is reacted with hydrochloric acid in a controlled environment. The resulting solution is then cooled to precipitate the hexahydrate crystals, which are collected and purified .
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydrate hydrochloride compounds can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to a lower oxidation state.
Substitution: The hydrochloride group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a hexahydrate hydrochloride compound may produce an oxide, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
Hexahydrate hydrochloride compounds have a wide range of applications in scientific research:
Chemistry: Used as reagents in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and as components in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and as active ingredients in medications.
Industry: Applied in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of hexahydrate hydrochloride compounds varies depending on the specific compound and its application. Generally, these compounds exert their effects by interacting with molecular targets such as enzymes, receptors, or cellular structures. For example, some hexahydrate hydrochloride compounds may inhibit specific enzymes, leading to changes in metabolic pathways .
Comparaison Avec Des Composés Similaires
Hexahydrate hydrochloride compounds can be compared with other hydrates and hydrochloride compounds:
Propriétés
Numéro CAS |
66326-44-1 |
|---|---|
Formule moléculaire |
ClH13O6 |
Poids moléculaire |
144.55 g/mol |
Nom IUPAC |
hexahydrate;hydrochloride |
InChI |
InChI=1S/ClH.6H2O/h1H;6*1H2 |
Clé InChI |
VOAPTKOANCCNFV-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
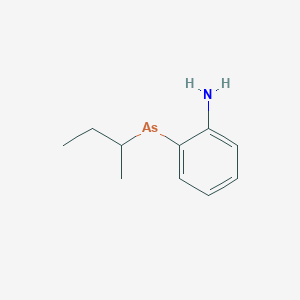
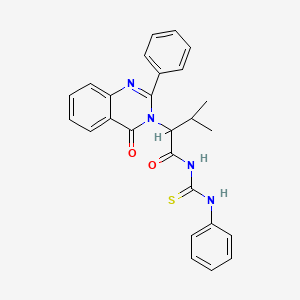
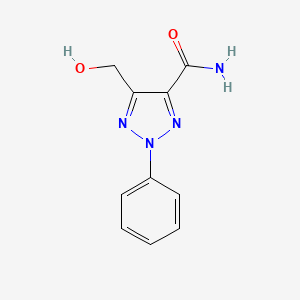
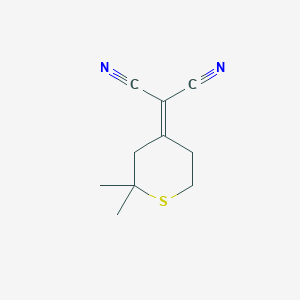
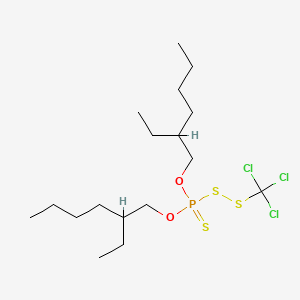
oxophosphanium](/img/structure/B14473122.png)
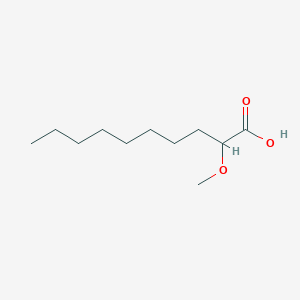
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
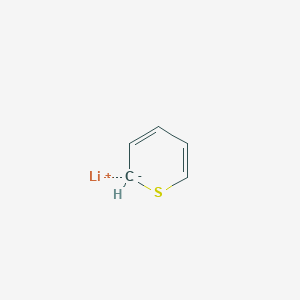
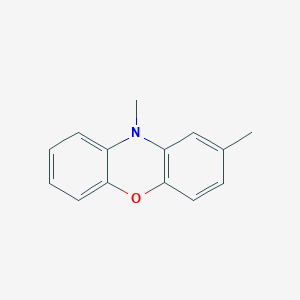
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
